2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide is a hydrobromide salt derivative of the benzo[c]azepine scaffold, a seven-membered heterocyclic ring fused to a benzene core. Its molecular formula is C₁₀H₁₄BrNO, with a molecular weight of 244.13 g/mol (calculated). The hydrobromide salt form improves solubility in polar solvents compared to the free base, making it more suitable for pharmaceutical applications .
The compound’s pKa (~10.70) indicates moderate basicity, influencing its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-4-3-8-2-1-5-11-7-9(8)6-10;/h3-4,6,11-12H,1-2,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOODNQRFAGJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374813-35-1 | |
| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Cyclization
A one-pot multibond forming process, as described by ACS Journal of Organic Chemistry, enables efficient construction of the benzazepine skeleton. Starting from 2-iodoaniline derivatives, allylic trichloroacetimidates undergo sequential coupling and cyclization. For example:
- Heck Coupling : Methyl acrylate reacts with 2-iodoaniline under palladium catalysis (Pd(OAc)₂, PPh₃) to form (2E)-3-(2′-aminophenyl)prop-2-enoate.
- Trichloroacetimidate Formation : The enoate intermediate is converted to an allylic trichloroacetimidate using trichloroacetonitrile and DBU.
- Thermal Cyclization : Heating the imidate at 110°C in toluene induces a-sigmatropic rearrangement followed by 7-endo-trig cyclization, yielding 5-amino-2,5-dihydro-1H-benzo[b]azepines.
Adapting this method, substitution of the 2-iodoaniline with a brominated analogue could direct electrophilic aromatic substitution to position 8, facilitating subsequent hydroxylation.
Carbamoyl Cation Electrophilic Aromatic Substitution
Electrophilic aromatic substitution using carbamoyl cations (R₁R₂N⁺=C=O) provides an alternative route to medium-ring benzolactams. While optimal for six-membered rings, seven-membered benzazepines form at reduced rates (approximately 40% yield at 25°C). Key steps include:
- Carbamoyl Chloride Generation : Treating N-methylformamide with phosgene yields the reactive cation.
- Cyclization : Intramolecular attack by the aromatic ring at position 8 forms the azepine core.
This method requires precise temperature control (0°C to 25°C) and anhydrous conditions to minimize polymerization.
Functionalization at Position 8
Halogenation-Hydrolysis Sequence
The patent US8367657B2 discloses halogenation strategies for 3-benzazepines. For the target compound:
- Bromination : Treating 2,3,4,5-tetrahydro-1H-benzo[c]azepine with bromine in acetic acid/dioxane (1:1) at 0°C introduces bromine at position 8.
- Hydrolysis : Refluxing the brominated intermediate with aqueous NaOH (2M, 12h) replaces bromide with a hydroxyl group.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, AcOH/dioxane, 0°C → RT | 72 |
| Hydrolysis | NaOH (2M), reflux, 12h | 85 |
This approach avoids harsh oxidizing agents, preserving the tetrahydroazepine ring’s integrity.
Directed Ortho-Metalation
A PMC study demonstrates regioselective hydroxylation via directed metalation:
- Protection : Install a directing group (e.g., methoxy) at position 7.
- Metalation : Treat with LDA (-78°C, THF) to deprotonate position 8.
- Oxidation : Quench with molecular oxygen or trimethylboroxine to introduce hydroxyl.
This method achieves >90% regioselectivity but requires subsequent deprotection steps.
Hydrobromide Salt Formation
The final step involves protonating the azepine’s tertiary amine with hydrobromic acid:
- Free Base Isolation : Purify 2,3,4,5-tetrahydro-1H-benzo[c]azepin-8-ol via column chromatography (EtOAc/hexanes, 1:1).
- Salt Formation : Dissolve the free base in anhydrous ethanol, add 48% HBr dropwise (1.1 equiv), and precipitate the hydrobromide salt at 4°C.
| Parameter | Value |
|---|---|
| Purity (HPLC) | 97% |
| Melting Point | 214–216°C |
| Solubility | >50 mg/mL in DMSO |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituents on the benzoazepine ring significantly alter physicochemical properties and biological activity:
- Hydroxyl vs. For example, halogenated derivatives (e.g., 8-Br, 7-Cl) exhibit increased lipophilicity, favoring blood-brain barrier penetration .
- Counterion Effects : Hydrobromide salts (target compound) generally exhibit higher aqueous solubility than hydrochlorides (e.g., 7-Cl analog), which may influence bioavailability .
Pharmacological Activity
- Receptor Affinity : In studies of benzoazepine derivatives, (R)-8-chloro-1-methyl analogs demonstrated high affinity for 5-HT1A and σ1 receptors, critical for antidepressant activity. The target compound’s 8-OH group may reduce σ1 receptor binding compared to chloro-substituted analogs but could enhance interactions with polar targets .
- Antimicrobial Potential: Chloro- and methoxy-substituted derivatives (e.g., 7-Cl, 7,8-dimethoxy) show promise in antibiotic/antiviral research, suggesting the target compound’s hydroxyl group might confer unique antimicrobial mechanisms .
Physicochemical Properties
- Solubility and Stability : The hydrobromide salt’s predicted density (1.099 g/cm³) and boiling point (332.4°C) align with other polar benzoazepines, while its pKa (~10.70) reflects moderate basicity, comparable to unsubstituted analogs (e.g., benzo[b]azepin-8-ol, pKa 10.70) .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step processes similar to radical cyclization (used for (R)-2-(2’-hydroxy-1’-phenylethyl)-benzo[c]azepine, 94% yield) or tert-butoxide-mediated cyclization (as in 7-Cl derivative synthesis) .
Structural Isomerism ([b] vs. [c] Ring Fusion)
- Benzo[c]azepines (target compound) feature a different ring fusion position compared to benzo[b]azepines (e.g., Synthonix’s T74899).
Biological Activity
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its role as a serotonin (5-HT) receptor agonist and its implications in treating central nervous system disorders.
- Molecular Formula : C₁₀H₁₄BrNO
- Molecular Weight : 244.12 g/mol
- CAS Number : 374813-35-1
The compound has been associated with the modulation of serotonin receptors, particularly the 5-HT2C receptor. Serotonin neurotransmission is crucial for various physiological processes and is implicated in several psychiatric disorders. The activation of these receptors can lead to therapeutic effects in conditions such as obesity and other central nervous system disorders .
Serotonin Receptor Agonism
Research indicates that this compound acts as an agonist for the 5-HT2C receptor. This interaction is essential for the modulation of appetite and mood regulation, making it a candidate for treating obesity and depression .
Inhibition of PARP Enzymes
Recent studies have identified derivatives of this compound as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. For instance, a related compound demonstrated an IC50 value of 19.24 nM for PARP-1 inhibition, indicating strong anti-proliferative effects against cancer cell lines such as A549 (lung cancer) cells. The compound induced apoptosis in these cells and reduced poly(ADP-ribose) biosynthesis .
Table 1: Inhibitory Activity Against PARP Enzymes
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 11b | 19.24 ± 1.63 | 15.38 |
| Rucaparib | 23.88 ± 2.90 | - |
Study on Antitumor Activity
A study conducted on novel derivatives of tetrahydrobenzo[c]azepine found that compound 11b exhibited significant antitumor activity through PARP inhibition. The results showed that treatment with this compound led to a reduction in cell viability and an increase in apoptotic markers such as Cleaved-Caspase 3 in A549 cells .
Pharmacokinetic Properties
Pharmacokinetic predictions indicated that the compound exhibits favorable characteristics similar to established PARP inhibitors like rucaparib. The study highlighted its potential for further development in therapeutic applications targeting cancer and other diseases related to serotonin dysregulation .
Q & A
Basic: What are the common synthetic routes for preparing 2,3,4,5-tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of brominated precursors under controlled conditions. A one-pot method is frequently used, where benzo-fused heterocycles undergo ring expansion to form the azepine core . Key factors affecting yield include:
- Temperature : Reactions are performed at 50–80°C to avoid side reactions.
- Atmosphere : Inert atmospheres (e.g., nitrogen) prevent oxidation of intermediates .
- Catalysts : Lewis acids like AlCl₃ may enhance cyclization efficiency.
Table 1 : Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| One-pot cyclization | 65–75 | ≥95 | N₂ atmosphere, 60°C |
| Stepwise bromination | 50–60 | 90–95 | Room temperature, no catalyst |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological activity (e.g., kinase modulation vs. no observed activity) often arise from assay variability. To address this:
Orthogonal assays : Use fluorescence polarization and radiometric assays to confirm kinase interactions .
Dose-response curves : Establish EC₅₀ values across multiple cell lines.
Structural analogs : Compare activity with derivatives (e.g., 8-bromo or 8-amine variants) to identify critical functional groups .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the azepine ring structure and hydrobromide salt formation (e.g., δ 3.2–4.0 ppm for NH and Br⁻ protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 260.1300 (C₁₀H₁₄BrNO₂⁺) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in the solid state .
Advanced: What strategies optimize regioselective functionalization of the azepine ring?
Methodological Answer:
Regioselectivity challenges arise due to the compound’s seven-membered ring. Strategies include:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the 8-position to steer electrophilic substitution .
- Metal catalysis : Pd-mediated cross-coupling for C–Br bond functionalization (e.g., Suzuki-Miyaura reactions) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 8-position .
Basic: How is the compound’s stability assessed under different storage conditions?
Methodological Answer:
Stability studies involve:
Thermogravimetric analysis (TGA) : Measures decomposition temperatures (typically >200°C).
HPLC monitoring : Tracks degradation products (e.g., hydrobromide loss) over time at 4°C, 25°C, and 40°C .
Light exposure tests : UV-vis spectroscopy detects photodegradation (λmax 270 nm) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., PDB ID 1ATP) .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories.
- QSAR models : Relate substituent effects (e.g., 8-OH vs. 8-Br) to IC₅₀ values .
Basic: What solubility challenges exist for this compound, and how are they mitigated?
Methodological Answer:
The hydrobromide salt improves aqueous solubility but may precipitate in buffered solutions. Strategies include:
- Co-solvents : Use DMSO:water (1:4) for in vitro assays .
- pH adjustment : Maintain pH 3–4 to prevent deprotonation .
- Salt forms : Compare hydrochloride and hydrobromide salts for optimal solubility .
Advanced: How can researchers validate the compound’s metabolic pathways in hepatic microsomes?
Methodological Answer:
Incubation with microsomes : Use human liver microsomes (HLMs) and NADPH cofactor.
LC-MS/MS analysis : Identify phase I metabolites (e.g., hydroxylation at C7 or C8) .
CYP inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes involved .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles due to irritant properties .
- Ventilation : Use fume hoods during synthesis to avoid bromide vapor exposure .
- First aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion .
Advanced: How are enantiomeric impurities analyzed if the compound has chiral centers?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
